Boc-L-Ala-O-CH2-Ph-CH2-COOH chemical structure and properties
Boc-L-Ala-O-CH2-Ph-CH2-COOH chemical structure and properties
An In-depth Technical Guide to Boc-L-Ala-O-CH2-Ph-CH2-COOH
This guide provides a comprehensive technical overview of N-(tert-butoxycarbonyl)-L-alanine p-(carboxymethyl)benzyl ester, hereinafter referred to as Boc-L-Ala-O-CH2-Ph-CH2-COOH. This compound is a valuable bifunctional building block in synthetic chemistry, particularly in the fields of peptide synthesis, drug discovery, and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Structural Elucidation
Boc-L-Ala-O-CH2-Ph-CH2-COOH is a derivative of the amino acid L-alanine. Its structure features three key components:
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N-Boc-L-alanine Core: The L-alanine amino acid provides the chiral center. Its amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for controlling reactivity during synthesis. The Boc group is stable under many conditions but can be readily removed with mild acid, a cornerstone of modern peptide chemistry.[1][2][3][4]
-
Benzyl Ester Linkage: The carboxylic acid of L-alanine is esterified to a benzyl alcohol derivative. This ester linkage serves to connect the amino acid to the functional linker.
-
p-(Carboxymethyl)benzyl Linker: This linker provides a spacer and terminates in a free carboxylic acid. This secondary carboxylic acid group allows for further chemical modifications, such as conjugation to other molecules or attachment to a solid support.
The combination of a protected amino acid and a free carboxylic acid on the same molecule makes it a bifunctional linker, enabling the sequential and controlled assembly of more complex molecular architectures.
Diagram: Chemical Structure of Boc-L-Ala-O-CH2-Ph-CH2-COOH
Caption: Chemical structure of Boc-L-Ala-O-CH2-Ph-CH2-COOH.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-L-Ala-O-CH2-Ph-CH2-COOH is presented in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.
| Property | Value | Reference |
| CAS Number | 77292-90-1 | [5] |
| Molecular Formula | C17H23NO6 | [5] |
| Molecular Weight | 337.37 g/mol | [5] |
| Appearance | White powder | [5] |
| Melting Point | 102 - 104 °C | [5] |
| Purity | ≥ 96% (HPLC) | [5] |
| Optical Rotation | [a]20D = -30 ± 1º (c=1 in EtOH) | [5] |
| Storage Conditions | 0 - 8 °C | [5] |
Synthesis and Purification
The synthesis of Boc-L-Ala-O-CH2-Ph-CH2-COOH typically involves a two-step process: N-terminal protection of L-alanine followed by esterification. This route is generally preferred as it minimizes side reactions and allows for easier purification of the intermediates.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for Boc-L-Ala-O-CH2-Ph-CH2-COOH.
Step 1: N-terminal Boc Protection of L-Alanine
The first step is the protection of the amino group of L-alanine using di-tert-butyl dicarbonate ((Boc)₂O).[1] This reaction is typically carried out in a mixed solvent system (e.g., dioxane/water or THF/water) in the presence of a base like sodium hydroxide.[1][6][7] The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.
Experimental Protocol:
-
Suspend L-alanine in a mixture of water and a suitable organic solvent (e.g., THF).
-
Cool the suspension to 0°C in an ice bath.
-
Add a base (e.g., NaOH) to the mixture.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up involves an acid wash to protonate the carboxylic acid, followed by extraction with an organic solvent (e.g., ethyl acetate).[1]
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield N-Boc-L-alanine.[1]
Step 2: Esterification with the Benzyl Linker
The second step involves the esterification of the carboxylic acid of N-Boc-L-alanine with the hydroxyl group of a suitable linker, such as 4-(hydroxymethyl)phenylacetic acid or its ester derivative. A common method for this esterification is the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Dissolve N-Boc-L-alanine and the benzyl linker in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add the coupling agent (e.g., DCC) and catalyst (e.g., DMAP) to the solution at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The dicyclohexylurea (DCU) byproduct, if DCC is used, is removed by filtration.
-
The filtrate is washed with dilute acid and base to remove unreacted starting materials and catalyst.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final product.
Analytical Characterization
The identity and purity of Boc-L-Ala-O-CH2-Ph-CH2-COOH are confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by identifying the characteristic peaks for the protons and carbons of the Boc group, alanine moiety, and the phenylacetic acid linker.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the C=O stretch of the carbamate, ester, and carboxylic acid, as well as the N-H stretch of the protected amine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Applications in Research and Development
The bifunctional nature of Boc-L-Ala-O-CH2-Ph-CH2-COOH makes it a versatile tool in several areas of research and development:
-
Peptide Synthesis: It serves as a building block for the synthesis of modified peptides.[5] The free carboxylic acid can be used for attachment to a solid support for solid-phase peptide synthesis (SPPS) or for conjugation to other molecules.
-
Drug Discovery: This compound is used in the design and synthesis of novel drug candidates, particularly in the development of peptidomimetics and targeted therapies.[5][8] The linker can be used to attach a peptide to a targeting moiety or a drug payload.
-
Bioconjugation: It is employed in bioconjugation processes to link peptides to biomolecules such as antibodies, creating antibody-drug conjugates (ADCs) for targeted drug delivery.[5][8]
-
Materials Science: The compound can be used to modify surfaces or polymers to introduce biocompatible or functional coatings.
Diagram: Application in Antibody-Drug Conjugate (ADC) Synthesis
Caption: Conceptual workflow for using the compound in ADC synthesis.
Handling, Storage, and Safety
Handling:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[5]
-
The recommended storage temperature is between 0 and 8 °C.[5]
-
Protect from moisture and light. The Boc group is sensitive to acidic conditions, and long-term exposure to moisture could lead to slow hydrolysis.[9]
Safety:
-
While not classified as a hazardous substance, standard laboratory safety precautions should be followed.[10]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling and safety.
Conclusion
Boc-L-Ala-O-CH2-Ph-CH2-COOH is a highly valuable and versatile bifunctional molecule for advanced chemical synthesis. Its unique structure, combining a protected chiral amino acid with a functionalizable linker, provides chemists and drug developers with a powerful tool for constructing complex molecules with a high degree of control. Understanding its properties, synthesis, and applications is key to leveraging its full potential in the development of novel therapeutics, advanced materials, and other innovative chemical entities.
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N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl-L-alanine. PubChem. [Link]
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L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]
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Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-:...]. ResearchGate. [Link]
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General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. [Link]
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Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. PMC. [Link]
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Der Pharma Chemica. Scholars Research Library. [Link]
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Synthesis, Spectroscopic Properties of Bis-Boc-L-Alanine Modified 1,8-Naphthyridine Ligand Induced by Hg. ResearchGate. [Link]
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Boc Protecting Group for Amines. Chemistry Steps. [Link]
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Dual protection of amino functions involving Boc. RSC Publishing. [Link]
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One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
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A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]
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The Versatility of Boc-L-Alanine: Applications in Chemical Synthesis. [Link]
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